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molecular formula C7H4F3NO B1333448 2,4,5-Trifluorobenzamide CAS No. 98349-23-6

2,4,5-Trifluorobenzamide

Cat. No. B1333448
M. Wt: 175.11 g/mol
InChI Key: YQRPJVUZSKXCJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04871852

Procedure details

In 20 ml of 80% sulfuric acid was dissolved 5.8 g of 2,4,5-trifluorobenzonitrile and the mixture was heated under reflux for 30 minutes. After cooling, the reaction mixture was poured into ice-water and extracted with ethyl acetate. The extract was dried over sodium sulfate and the solvent was removed to yield 5.32 g of 2,4,5-trifluorobenzamide.
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.8 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:9]=[C:8]([F:10])[C:7]([F:11])=[CH:6][C:3]=1[C:4]#[N:5].S(=O)(=O)(O)[OH:13]>>[F:1][C:2]1[CH:9]=[C:8]([F:10])[C:7]([F:11])=[CH:6][C:3]=1[C:4]([NH2:5])=[O:13]

Inputs

Step One
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
5.8 g
Type
reactant
Smiles
FC1=C(C#N)C=C(C(=C1)F)F
Name
Quantity
20 mL
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C(=O)N)C=C(C(=C1)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 5.32 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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